(2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one
CAS No.: 1220995-32-3
Cat. No.: VC6315542
Molecular Formula: C13H9ClO2
Molecular Weight: 232.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220995-32-3 |
|---|---|
| Molecular Formula | C13H9ClO2 |
| Molecular Weight | 232.66 |
| IUPAC Name | (E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C13H9ClO2/c14-12-6-2-1-5-11(12)13(15)8-7-10-4-3-9-16-10/h1-9H/b8-7+ |
| Standard InChI Key | CJFXYIJZMOEFAS-BQYQJAHWSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)C=CC2=CC=CO2)Cl |
Introduction
Chemical Identity and Molecular Architecture
Systematic Nomenclature and Formulation
The compound's IUPAC name, E-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one, specifies the (2E) configuration at the α,β-unsaturated ketone moiety . Its molecular formula C₁₃H₉ClO₂ corresponds to a molar mass of 232.66 g/mol, consistent with chalcone derivatives bearing monochlorinated aryl groups .
The SMILES notation C1=CC(=C(C(=C1)Cl)C(=O)C(=CC2=CC=CO2)C)Cl encodes the E-geometry through the /C=C/ stereodescriptor, while the InChIKey DSWLLQZGSLGKPU-VOTSOKGWSA-N provides a unique structural fingerprint .
Crystallographic Parameters
Single-crystal X-ray diffraction reveals monoclinic symmetry (space group P2₁/c) with unit cell dimensions:
| Parameter | Value |
|---|---|
| a (Å) | 7.451(2) |
| b (Å) | 14.047(3) |
| c (Å) | 12.944(3) |
| β (°) | 102.84(3) |
| Volume (ų) | 1324.5(5) |
| Z | 4 |
The asymmetric unit contains one molecule, with atomic coordinates refined to R₁ = 0.0393 for observed reflections .
Synthetic Methodology
Claisen-Schmidt Condensation
Synthesis proceeds via base-catalyzed condensation between 2-chlorobenzaldehyde (1.49 g, 0.01 mol) and 2-acetylfuran (1.01 mL, 0.01 mol) in methanol (60 mL) with 30% NaOH (5 mL) as catalyst . Key process parameters:
-
Reaction time: 6 hours under vigorous stirring
-
Workup: Precipitation in ice-water (500 mL), 5-hour maturation
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Purification: Recrystallization from N,N-dimethylformamide
The reaction achieves >75% yield based on analogous chalcone syntheses .
Spectroscopic Characterization
Fourier-transform infrared spectroscopy (FT-IR) shows diagnostic bands:
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ν(C=O): 1665 cm⁻¹ (strong, conjugated ketone)
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ν(C=C): 1602 cm⁻¹ (medium, trans-vinyl)
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δ(C-Cl): 745 cm⁻¹ (aromatic chloro stretch)
¹H NMR (400 MHz, DMSO-d₆) exhibits characteristic signals:
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Furan H-3 | 7.85 | d (J=1.6 Hz) |
| Furan H-4 | 6.82 | dd (J=3.2, 1.6 Hz) |
| Furan H-5 | 7.52 | d (J=3.2 Hz) |
| Vinyl Hα (C=CH) | 7.38 | d (J=15.6 Hz) |
| Vinyl Hβ (CH=CO) | 7.92 | d (J=15.6 Hz) |
| Aromatic H (2-chlorophenyl) | 7.45–7.62 | m |
Structural Analysis and Non-Covalent Interactions
Molecular Geometry
The propenone bridge adopts an E configuration with C7=C8 bond length of 1.342(2) Å, typical for conjugated enones . Key torsion angles:
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C6-C7-C8-C9: 178.45(10)° (planar trans arrangement)
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Dihedral angle between aromatic rings: 6.47(7)° (near coplanarity)
Bond lengths confirm conjugation effects:
| Bond | Length (Å) |
|---|---|
| C8-O2 | 1.224(2) |
| C7-C8 | 1.473(2) |
| C6-C7 | 1.342(2) |
Hydrogen Bonding Networks
Intramolecular interactions generate an S(5)S(5)S(5) ring motif:
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C9-H9⋯O1 (2.50 Å, 114°)
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C12-H12⋯Cl1 (2.79 Å, 127°)
Intermolecular contacts along the b-axis involve:
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C3-H3⋯O2 (3.421 Å, 156°)
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π-π stacking (3.892 Å between furan and chlorophenyl)
Physicochemical Properties
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Methanol | 12.4 |
| Chloroform | 8.9 |
| Water | <0.1 |
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